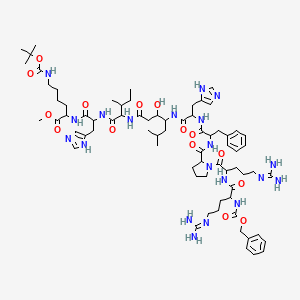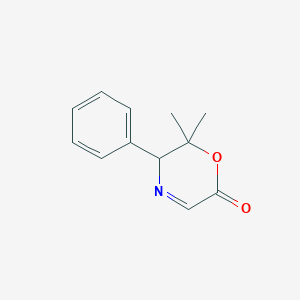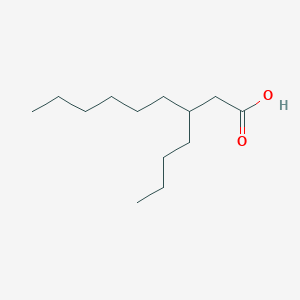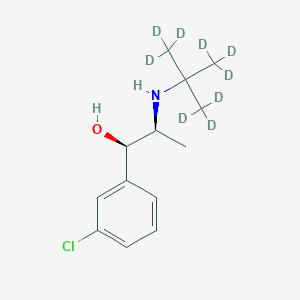![molecular formula C28H61NO7S B12293069 2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate CAS No. 71317-59-4](/img/structure/B12293069.png)
2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol and docosyl hydrogen sulfate are two distinct compounds with unique properties and applicationsIt is widely used in various industries due to its versatile chemical properties . Docosyl hydrogen sulfate, on the other hand, is a surfactant commonly used in detergents and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[bis(2-hydroxyethyl)amino]ethanol is synthesized through the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide . The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield and purity.
Docosyl hydrogen sulfate is prepared by the sulfation of docosanol (behenyl alcohol) using sulfur trioxide or chlorosulfonic acid . The reaction is carried out under controlled conditions to prevent over-sulfation and to achieve the desired product quality.
Industrial Production Methods: In industrial settings, the production of 2-[bis(2-hydroxyethyl)amino]ethanol involves continuous processes with precise control over reaction parameters to ensure consistent product quality . Similarly, the industrial production of docosyl hydrogen sulfate involves large-scale sulfation reactors with efficient mixing and temperature control to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include nitrilotriacetic acid and other derivatives .
Docosyl hydrogen sulfate primarily undergoes hydrolysis and esterification reactions . Hydrolysis in the presence of water or alkaline conditions leads to the formation of docosanol and sulfuric acid . Esterification with fatty acids results in the formation of esters used in personal care products .
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol is extensively used in scientific research due to its role as a buffering agent and emulsifier . In chemistry, it is used in the synthesis of various compounds and as a pH adjuster . In biology, it is used in cell culture media and as a stabilizer for biological samples . In medicine, it is used in topical formulations and as an excipient in pharmaceuticals . In industry, it is used in the production of detergents, cosmetics, and textiles .
Docosyl hydrogen sulfate is used in research related to surfactants and their applications . It is studied for its role in enhancing the solubility and stability of various compounds . In biology, it is used in the formulation of drug delivery systems and as a component in cell lysis buffers . In industry, it is used in the formulation of detergents, shampoos, and other personal care products .
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a weak base and form stable complexes with metal ions . It interacts with various molecular targets, including enzymes and receptors, to modulate their activity . The pathways involved include the regulation of pH and stabilization of proteins and other biomolecules .
Docosyl hydrogen sulfate exerts its effects through its surfactant properties . It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds . It interacts with cell membranes and proteins, enhancing their permeability and stability .
Comparison with Similar Compounds
2-[bis(2-hydroxyethyl)amino]ethanol is similar to other alkanolamines, such as diethanolamine and monoethanolamine . it is unique in its ability to form stable complexes with metal ions and its higher solubility in water . Docosyl hydrogen sulfate is similar to other long-chain alkyl sulfates, such as sodium lauryl sulfate and sodium dodecyl sulfate . Its uniqueness lies in its longer carbon chain, which provides enhanced surfactant properties and stability .
List of Similar Compounds:- Diethanolamine
- Monoethanolamine
- Sodium lauryl sulfate
- Sodium dodecyl sulfate
Properties
CAS No. |
71317-59-4 |
|---|---|
Molecular Formula |
C28H61NO7S |
Molecular Weight |
555.9 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate |
InChI |
InChI=1S/C22H46O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;8-4-1-7(2-5-9)3-6-10/h2-22H2,1H3,(H,23,24,25);8-10H,1-6H2 |
InChI Key |
HBVZLUAMUQAALL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B12293001.png)

![methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B12293011.png)



![Naphtho[2,3-b]benzofuran-1-ylboronic acid](/img/structure/B12293038.png)


![2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)
![N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)


